Cas no 1093070-14-4 (PLpro inhibitor)

PLpro inhibitor Chemical and Physical Properties
Names and Identifiers
-
- 5-acetamido-2-methyl-n-(2-naphthalen-1-ylethyl)benzamide
- PLpro inhibitor
- I06-1404
- 5-N-Acetylamino-2-methyl-N-[(R)-1-(1-naphthyl)ethyl]benzamide
- SureCN3235212
- 5-acetamido-2-methyl-N-[2-(1-naphthalenyl)ethyl]benzamide
- A802005
- 5-acetylamino-2-methyl-N-[(R)-1-(1-naphthyl)ethyl]benzamide
- 5-Acetylamino-2-methyl-N-(1R-naphthalen-1-yl-ethyl)benzamide
- Benzamide, 5-(acetylamino)-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]-
- BDBM31523
- EX-A4337
- Z3234806301
- 5-ACETAMIDO-2-METHYL-N-[(1R)-1-(NAPHTHALEN-1-YL)ETHYL]BENZAMIDE
- 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
- 5-(acetylamino)-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide
- HY-17542
- AKOS015924277
- NCGC00188641-04
- 1093070-14-4
- CHEBI:167314
- KOM70144
- CHEMBL551592
- MS-25329
- NCGC00188641-01
- Naphthalene and Benzamide Derivative, 24
- SCHEMBL1321745
- (R)-5-acetamido-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide
- S0515
- AKOS015840267
-
- MDL: MFCD12547684
- Inchi: InChI=1S/C22H22N2O2/c1-14-11-12-18(24-16(3)25)13-21(14)22(26)23-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-13,15H,1-3H3,(H,23,26)(H,24,25)/t15-/m1/s1
- InChI Key: KGPYBLOBHQLIET-OAHLLOKOSA-N
- SMILES: O=C(C1=CC(NC(C)=O)=CC=C1C)N[C@H](C)C2=C(C=CC=C3)C3=CC=C2
Computed Properties
- Exact Mass: 346.168127949g/mol
- Monoisotopic Mass: 346.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2Ų
- XLogP3: 3.9
Experimental Properties
- Density: 1.189±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (7.3E-3 g/L) (25 ºC),
PLpro inhibitor Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PLpro inhibitor Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC24010-1g |
Plpro-IN-6(PLpro inhibitor) |
1093070-14-4 | >98% | 1g |
$2400.0 | 2023-09-15 | |
eNovation Chemicals LLC | Y1105859-100mg |
KOM70144 |
1093070-14-4 | 95% | 100mg |
$800 | 2024-07-23 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58120-50mg |
PLpro inhibitor |
1093070-14-4 | 98% | 50mg |
¥12542.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12502-10mg |
PLpro inhibitor |
1093070-14-4 | 99.82% | 10mg |
¥ 3924 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12502-100 mg |
PLpro inhibitor |
1093070-14-4 | 99.82% | 100MG |
¥16635.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12502-10 mg |
PLpro inhibitor |
1093070-14-4 | 99.82% | 10mg |
¥3990.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S0515-5mg |
PLpro inhibitor |
1093070-14-4 | 99.87% | 5mg |
¥3287.24 | 2023-09-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P884597-5mg |
PLpro inhibitor |
1093070-14-4 | ≥99% | 5mg |
¥3,339.00 | 2022-01-13 | |
DC Chemicals | DC24010-100 mg |
Plpro-IN-6 |
1093070-14-4 | >98% | 100mg |
$700.0 | 2022-02-28 | |
BAI LING WEI Technology Co., Ltd. | 9174228-10MG |
Plpro-IN-6, 98%, a potent inhibitor of papain-like protease (PLpro) with an IC50 of 2.6 μM |
1093070-14-4 | 98% | 10MG |
¥ 5688 | 2022-04-26 |
PLpro inhibitor Related Literature
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Catherine S. Adamson,Kelly Chibale,Rebecca J. M. Goss,Marcel Jaspars,David J. Newman,Rosemary A. Dorrington Chem. Soc. Rev. 2021 50 3647
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Samia A. Elseginy,Manal M. Anwar RSC Adv. 2021 11 38616
-
Gaurav Das,Surojit Ghosh,Shubham Garg,Satyajit Ghosh,Aniket Jana,Ramkamal Samat,Nabanita Mukherjee,Rajsekhar Roy,Surajit Ghosh RSC Adv. 2020 10 28243
-
Qiang Shao,Muya Xiong,Jiameng Li,Hangchen Hu,Haixia Su,Yechun Xu Chem. Sci. 2023 14 4681
-
5. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replicationHesong Han,Albert Vallejo Gracia,Joachim J. R?ise,Lydia Boike,Kristoffer Leon,Ursula Schulze-Gahmen,Michael R. Stentzel,Teena Bajaj,Dake Chen,I.-Che Li,Maomao He,Kamyar Behrouzi,Zahra Khodabakhshi,Daniel K. Nomura,Mohammad R. K. Mofrad,G. Renuka Kumar,Melanie Ott,Niren Murthy RSC Adv. 2023 13 10636
Additional information on PLpro inhibitor
Comprehensive Analysis of PLpro Inhibitor (CAS No. 1093070-14-4): Mechanism, Applications, and Research Advancements
The PLpro inhibitor (CAS No. 1093070-14-4) has emerged as a pivotal compound in antiviral research, particularly targeting the papain-like protease (PLpro) enzyme. This enzyme plays a critical role in the replication and immune evasion of coronaviruses, including SARS-CoV-2. As the scientific community continues to explore broad-spectrum antiviral agents, the demand for highly specific PLpro inhibitors has surged. This article delves into the molecular structure, mechanism of action, and potential therapeutic applications of this compound, while addressing frequently searched questions such as "How does PLpro inhibitor work?" and "What are the latest advancements in PLpro-targeted therapies?"
Structurally, the PLpro inhibitor (CAS No. 1093070-14-4) features a unique scaffold designed to bind selectively to the active site of PLpro, disrupting viral polyprotein processing. Its high binding affinity and low cytotoxicity make it a promising candidate for drug development. Recent studies highlight its efficacy against coronavirus variants, a topic of immense public interest amid ongoing pandemic concerns. Researchers are particularly intrigued by its potential to synergize with other antiviral drugs, such as RNA polymerase inhibitors, to combat drug resistance.
From a pharmacological perspective, the PLpro inhibitor exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability. These attributes address common search queries like "Can PLpro inhibitors be administered orally?" and "What is the half-life of CAS 1093070-14-4?" Preclinical trials demonstrate its ability to reduce viral load in respiratory tissues, sparking discussions about its potential in post-exposure prophylaxis. Moreover, its immunomodulatory effects—such as suppressing cytokine storms—align with current trends in host-directed antiviral therapies.
The compound's relevance extends beyond COVID-19, as PLpro homologs exist in other pathogenic viruses. This broad applicability answers questions like "Are PLpro inhibitors effective against MERS or SARS?" Computational modeling studies reveal that CAS No. 1093070-14-4 can be structurally optimized to enhance cross-viral activity, a strategy gaining traction in pan-coronavirus drug design. Such innovations are frequently explored in AI-driven drug discovery platforms, reflecting the intersection of computational biology and medicinal chemistry.
Ongoing clinical research focuses on overcoming challenges like drug-drug interactions and viral escape mutations. These topics dominate scientific forums and search engine queries, underscoring the need for next-generation PLpro inhibitors. With its well-documented in vitro and in vivo performance, CAS No. 1093070-14-4 serves as a benchmark for developing dual-function inhibitors that simultaneously target viral proteases and host immune pathways. As the field evolves, this compound remains at the forefront of antiviral therapeutics, offering hope for managing current and future viral outbreaks.
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